Ethyl 2-methylbutyrate
Overview
Description
Ethyl 2-methylbutyrate, also known as ethyl 2-methylbutanoate, is a fatty acid ethyl ester obtained by the formal condensation of 2-methylbutyric acid with ethanol. It is a naturally occurring ester found in various fruits such as apples, strawberries, and blueberries. This compound is known for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry .
Mechanism of Action
Target of Action
Ethyl 2-methylbutyrate is primarily a flavoring agent and a fragrance . It is a key constituent of the aroma of baked wines and a potential contributor to the aroma of fresh strawberries . Therefore, its primary targets are the olfactory receptors that detect smell.
Mode of Action
As an ester, this compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway that results in the perception of a specific smell
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical events leading to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
The pharmacokinetics of this compound, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, it is rapidly absorbed through the respiratory tract and distributed throughout the body. Metabolism likely occurs in the liver, and the metabolites are excreted via the kidneys . .
Result of Action
The primary result of this compound’s action is the perception of a specific smell. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of a nerve impulse .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other volatile compounds can influence the perception of smell by competitive binding to olfactory receptors.
Biochemical Analysis
Biochemical Properties
Ethyl 2-methylbutyrate plays a role in biochemical reactions, particularly in the generation of aroma in various fruits and wines . It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity smell . The nature of these interactions is primarily through binding to the active sites of these receptors .
Cellular Effects
They can permeate the cell membrane and interact with intracellular molecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an odorant. It binds to olfactory receptors in the nose, triggering a cascade of biochemical events that result in the perception of smell
Metabolic Pathways
This compound is involved in the metabolic pathways related to the breakdown and synthesis of esters. It’s produced through the esterification of 2-methylbutyric acid and ethanol
Transport and Distribution
As an ester, it’s likely to be lipophilic and may be able to passively diffuse across cell membranes
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell such as the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutyrate is typically synthesized through the esterification of 2-methylbutyric acid with ethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves refluxing the mixture to achieve the desired ester .
Industrial Production Methods: In industrial settings, the continuous production method is employed to enhance efficiency and yield. This method involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle, followed by total refluxing. The crude ester is then distilled, purified, and collected as the final product .
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 2-methylbutyric acid and ethanol.
Oxidation: This compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Acids: p-Toluenesulfonic acid for esterification.
Bases: Sodium hydroxide for hydrolysis.
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Major Products Formed:
Hydrolysis: 2-Methylbutyric acid and ethanol.
Oxidation: Various oxidation products depending on the specific conditions
Scientific Research Applications
Ethyl 2-methylbutyrate has diverse applications in scientific research:
Chemistry: Used as a flavoring agent in the synthesis of various esters and as a reagent in organic synthesis.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties and its role as a human metabolite.
Industry: Widely used in the food and beverage industry as a flavoring agent and in the fragrance industry for its pleasant aroma
Comparison with Similar Compounds
Ethyl butyrate: Another ester with a fruity aroma, commonly used as a flavoring agent.
Methyl butyrate: Similar in structure but with a methyl group instead of an ethyl group, also used in flavoring.
Ethyl hexanoate: A longer-chain ester with a fruity aroma, used in flavoring and fragrance applications.
Uniqueness: Ethyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts a distinct fruity aroma reminiscent of apples and strawberries. Its presence in various fruits and its role as a natural flavoring agent make it particularly valuable in the food and beverage industry .
Properties
IUPAC Name |
ethyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | ETHYL-2-METHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052488 | |
Record name | Ethyl 2-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour | |
Record name | ETHYL-2-METHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
132.00 to 133.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 2-methylbutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |
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Solubility |
soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils | |
Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.870 | |
Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7452-79-1 | |
Record name | ETHYL-2-METHYL BUTYRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7452-79-1 | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | Butanoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl 2-methylbutyrate | |
Source | EPA DSSTox | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | ETHYL 2-METHYLBUTYRATE | |
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Record name | Ethyl 2-methylbutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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